Flunamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

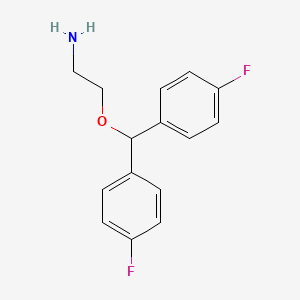

2-[bis(4-fluorophenyl)methoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEDRGWUDRUNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198416 | |

| Record name | Flunamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50366-32-0 | |

| Record name | Flunamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050366320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1GXE233H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flupirtine's Mechanism of Action on Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine, a centrally acting, non-opioid analgesic, exerts its therapeutic effects through a unique and multifaceted mechanism of action that primarily involves the modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core molecular mechanisms by which flupirtine influences neuronal function, with a focus on its role as a selective neuronal potassium channel opener (SNEPCO), its indirect antagonism of NMDA receptors, and its modulation of GABAergic neurotransmission. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows, serving as a critical resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: A Multi-Target Approach

Flupirtine's primary mechanism of action revolves around its ability to reduce neuronal hyperexcitability, a key factor in various pain states.[1] This is achieved through a combination of effects on several key ion channels and receptor systems in the central nervous system.

Selective Neuronal Potassium Channel Opener (SNEPCO)

Flupirtine is the prototype of a class of drugs known as Selective Neuronal Potassium Channel Openers (SNEPCOs).[2][3] It primarily targets the Kv7 (KCNQ) family of voltage-gated potassium channels.[4][5]

-

Activation of Kv7 Channels: Flupirtine is a pan-activator of Kv7.2-Kv7.5 channel subunits.[6] By binding to these channels, it facilitates their opening, leading to an increased efflux of potassium ions (K+) from the neuron.[4][5]

-

Neuronal Hyperpolarization: This outward K+ current hyperpolarizes the neuronal membrane, moving the resting membrane potential further from the threshold required to fire an action potential.[4][5]

-

Stabilization of Resting Potential: The activation of Kv7 channels stabilizes the neuron's resting membrane potential, making it less susceptible to excitatory stimuli.[2] This leads to a reduction in the frequency of neuronal firing.

Indirect NMDA Receptor Antagonism

Flupirtine also exhibits indirect antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor, a critical component in the transmission of pain signals and the development of central sensitization.[4][5]

-

Voltage-Dependent Block Enhancement: The hyperpolarization induced by Kv7 channel activation enhances the voltage-dependent block of the NMDA receptor channel by magnesium ions (Mg2+).[7] At a more negative membrane potential, Mg2+ is more readily retained within the channel pore, preventing the influx of calcium ions (Ca2+) that is crucial for NMDA receptor-mediated signaling.

-

Action at the Redox Site: Some evidence suggests that flupirtine may also act on the redox site of the NMDA receptor, further modulating its function.[8] Studies have shown that the inhibitory effect of flupirtine on NMDA-induced calcium influx is more pronounced in the presence of a reducing agent.[8]

Modulation of GABAergic Neurotransmission

Flupirtine positively modulates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[9][10]

-

Allosteric Modulation: Flupirtine acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site on the receptor that is distinct from the GABA binding site.[10] This binding enhances the effect of GABA, increasing the influx of chloride ions (Cl-) into the neuron.

-

Increased Inhibitory Tone: The increased chloride influx further hyperpolarizes the neuron, contributing to the overall reduction in neuronal excitability and enhancing the inhibitory tone of the nervous system. Studies have shown that flupirtine's effects are more pronounced on specific GABA-A receptor subtypes, particularly those involved in pain pathways.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding flupirtine's interaction with its primary molecular targets.

Table 1: Flupirtine's Potency at Kv7 (KCNQ) Channels

| Channel Subtype | Cell Type | Parameter | Value | Reference |

| Kv7.2/7.3 | HEK293 cells | EC50 | 3.6 µM | [8] |

| Kv7.2/7.3 | tsA cells | EC50 | 4.6 ± 1.2 µM | [2] |

| Native Kv7 | Rat superior cervical ganglion neurons | EC50 | 4.6 ± 3.9 µM | [2] |

Table 2: Flupirtine's Effect on NMDA Receptors

| Experimental Condition | Cell Type | Parameter | Value | Reference |

| Antagonism of NMDA (200 µM)-induced inward currents | Cultured rat superior colliculus neurons | IC50 | 182.1 ± 12.1 µM | [4][12] |

Table 3: Flupirtine's Modulation of GABA-A Receptors

| Neuron Type | Parameter | Effect | Reference |

| Dorsal root ganglion (DRG) neurons | EC50 for GABA-induced currents | Lowered 5.3-fold | [13] |

| Hippocampal neurons | EC50 for GABA-induced currents | Lowered 3.1-fold | [13] |

| DRG neurons | Enhancement of currents evoked by 3 µM GABA | Up to 8-fold (EC50: 21 µM) | [13] |

| Hippocampal neurons | Enhancement of currents evoked by 3 µM GABA | Up to 2-fold (EC50: 13 µM) | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Flupirtine's multifaceted mechanism of action on neuronal excitability.

Caption: Generalized workflow for patch-clamp electrophysiology experiments.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of flupirtine.

Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activation

This protocol is designed to measure the effect of flupirtine on Kv7 channel currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., dorsal root ganglion or hippocampal neurons)

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 K-gluconate, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

-

Borosilicate glass capillaries

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Prepare cultured neurons on coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Place a coverslip with neurons in the recording chamber and perfuse with the external solution.

-

Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit Kv7 currents.

-

Record baseline currents.

-

Bath apply flupirtine at various concentrations (e.g., 1, 3, 10, 30, 100 µM).

-

Repeat the voltage-step protocol at each concentration of flupirtine.

-

Analyze the data to determine the effect of flupirtine on current amplitude and generate a dose-response curve to calculate the EC50 value.

Perforated-Patch Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol allows for the study of flupirtine's effect on GABA-A receptor currents while maintaining the intracellular chloride concentration.

Materials:

-

Cultured neurons

-

External solution (as above)

-

Internal solution (as above) supplemented with a pore-forming agent (e.g., 100 µg/ml gramicidin or 240 µg/ml amphotericin B)

-

GABA solution

Procedure:

-

Follow steps 1-4 of the whole-cell patch-clamp protocol.

-

After forming a gigaohm seal, allow time for the pore-forming agent to perforate the membrane patch, establishing electrical access to the cell. Monitor the access resistance until it stabilizes (typically < 30 MΩ).

-

Clamp the cell at a holding potential of -60 mV.

-

Apply brief pulses of GABA (e.g., 10 µM for 2 seconds) to elicit GABA-A receptor-mediated currents.

-

Record baseline GABA-evoked currents.

-

Bath apply flupirtine at various concentrations.

-

Co-apply GABA and flupirtine and record the resulting currents.

-

Analyze the data to determine the potentiation of GABA-evoked currents by flupirtine and construct a dose-response curve.

Radioligand Binding Assay for NMDA Receptor Interaction

This assay is used to determine if flupirtine directly binds to the NMDA receptor.

Materials:

-

Rat cortical membrane preparations

-

Radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801)

-

Unlabeled NMDA receptor ligands (for non-specific binding determination)

-

Flupirtine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (near its Kd value), and varying concentrations of flupirtine.

-

For determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled NMDA receptor antagonist.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each flupirtine concentration and analyze the data to determine if flupirtine displaces the radioligand, which would indicate direct binding.

Conclusion

Flupirtine's mechanism of action is a compelling example of a multi-target approach to pain management. By acting as a selective neuronal potassium channel opener, an indirect NMDA receptor antagonist, and a positive modulator of GABA-A receptors, it effectively reduces neuronal hyperexcitability through distinct yet complementary pathways. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further investigate and build upon the unique pharmacological profile of flupirtine and similar compounds. A thorough understanding of these core mechanisms is paramount for the development of next-generation analgesics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flupirtine, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gramicidin-perforated patch recording: GABA response in mammalian neurones with intact intracellular chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The non-opioid analgesic flupirtine is a modulator of GABAA receptors involved in pain sensation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Indirect NMDA Receptor Antagonism of Flupirtine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine, a centrally acting, non-opioid analgesic, exerts its therapeutic effects through a unique mechanism of action that includes indirect antagonism of the N-methyl-D-aspartate (NMDA) receptor. This technical guide delineates the core molecular mechanisms, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the intricate signaling pathways involved. The primary mechanism of flupirtine's action is not through direct binding to the NMDA receptor at therapeutic concentrations, but rather through its function as a selective neuronal potassium channel opener (SNEPCO). This activity leads to neuronal hyperpolarization, which consequently enhances the voltage-dependent magnesium block of the NMDA receptor channel, thereby attenuating its function. This indirect antagonism is pivotal to flupirtine's analgesic, muscle relaxant, and neuroprotective properties.

Core Mechanism: Indirect NMDA Receptor Antagonism

Flupirtine's primary mode of action is the activation of specific neuronal potassium channels.[1][2] It has been identified as an opener of the Kv7 (KCNQ) family of voltage-gated potassium channels and G-protein-gated inwardly rectifying potassium (GIRK) channels.[3][4] The efflux of potassium ions (K+) through these channels leads to hyperpolarization of the neuronal membrane.[2] This hyperpolarized state increases the threshold for neuronal excitation and stabilizes the resting membrane potential.[1][4]

The NMDA receptor is a ligand-gated ion channel that is also voltage-dependent due to a magnesium ion (Mg2+) block within its pore at resting membrane potentials. Depolarization of the neuron is required to expel the Mg2+ ion and allow for the influx of calcium ions (Ca2+) upon glutamate and glycine binding. By inducing hyperpolarization, flupirtine reinforces this Mg2+ block, thereby indirectly antagonizing NMDA receptor activation.[3][4][5] This functional antagonism occurs at therapeutically relevant concentrations and is considered the principal mechanism for its NMDA receptor-related effects.[5][6]

Direct interaction with the NMDA receptor has been observed, but only at concentrations far exceeding those achieved in clinical practice.[3][5][7] Studies have shown that flupirtine has no significant affinity for the characterized binding sites on the NMDA receptor complex.[8]

Signaling Pathway of Indirect NMDA Receptor Antagonism

The following diagram illustrates the signaling cascade initiated by flupirtine, leading to indirect NMDA receptor antagonism.

Neuroprotective Dimensions

Beyond its primary mechanism, flupirtine's indirect NMDA receptor antagonism contributes to its neuroprotective profile through additional cellular effects. Overactivation of NMDA receptors is a key factor in excitotoxic cell death. By dampening this pathway, flupirtine mitigates downstream apoptotic cascades.

Upregulation of Anti-Apoptotic Factors

Experimental evidence indicates that flupirtine upregulates the expression of Bcl-2, an anti-apoptotic protein, and increases the levels of glutathione, a crucial intracellular antioxidant.[1][9] Glutamate- or NMDA-induced apoptosis is associated with a reduction in both Bcl-2 and glutathione.[9] Flupirtine has been shown to counteract this reduction, thereby protecting neurons from excitotoxic insults.[9] Glutathione itself may also have a direct modulatory effect on the NMDA receptor complex.[10]

Potential Action at the Redox Site

Some studies have suggested that flupirtine's antagonistic effect on the NMDA receptor might involve an action on the receptor's redox site.[1][8] The NMDA receptor contains a redox modulatory site where oxidizing and reducing agents can respectively down- and up-regulate receptor function. It has been proposed that flupirtine may act as an oxidizing agent at this site, contributing to the suppression of channel opening.[1]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on flupirtine's interaction with the NMDA receptor and its primary targets.

| Parameter | Value | Experimental System | Significance | Reference |

| Direct NMDA Receptor Antagonism (IC50) | 182.1 ± 12.1 µM | Whole-cell patch clamp on cultured rat superior colliculus neurons | Supratherapeutic concentration, suggesting indirect mechanism is clinically relevant. | [3][5][7] |

| Therapeutic Plasma Concentration | ≤10 µM | Human studies | The concentration at which clinical effects are observed. | [7] |

| Bcl-2 Upregulation | > 6-fold increase | hNT neurons (3 µM Flupirtine) | Demonstrates anti-apoptotic effect at therapeutic concentrations. | [9] |

| Glutathione Increase | ~200% of control | hNT neurons (3 µM Flupirtine) | Highlights the antioxidant and neuroprotective properties. | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments used to characterize the indirect NMDA receptor antagonism of flupirtine.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the neuronal membrane and assess the effect of flupirtine on NMDA receptor-mediated currents.

Objective: To determine the effect of flupirtine on NMDA-evoked currents and its voltage dependency.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external solution. Patch pipettes with a resistance of 3-5 MΩ are filled with an internal solution.

-

Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and a neuron, and the membrane is ruptured to achieve whole-cell configuration. The cell is voltage-clamped at a holding potential of -70 mV.

-

NMDA Current Evocation: NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) are applied to evoke an inward current.

-

Flupirtine Application: After establishing a stable baseline, flupirtine is co-applied with the NMDA/glycine solution at various concentrations.

-

Data Analysis: The change in the amplitude of the NMDA-evoked current in the presence of flupirtine is measured to determine its inhibitory effect. To assess voltage dependency, the holding potential is varied.

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation and its modulation by flupirtine.

Objective: To quantify the effect of flupirtine on NMDA-induced calcium influx.

Methodology:

-

Cell Preparation: Cultured neurons on coverslips are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Imaging Setup: The coverslip is mounted on a microscope equipped for fluorescence imaging, and cells are perfused with an external solution.

-

Baseline Measurement: Baseline fluorescence is recorded by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

NMDA Stimulation: An NMDA receptor agonist is applied to induce an increase in [Ca2+]i, which is observed as a change in the fluorescence ratio.

-

Flupirtine Treatment: After washout and return to baseline, cells are pre-incubated with flupirtine. The NMDA agonist and flupirtine are then co-applied.

-

Data Analysis: The change in the fluorescence ratio is calculated to determine the percentage of inhibition of the NMDA-induced calcium response by flupirtine.

Western Blot for Bcl-2 Expression

This technique is used to quantify the changes in the protein levels of the anti-apoptotic factor Bcl-2 following treatment with flupirtine.

Objective: To determine if flupirtine upregulates Bcl-2 expression in the context of NMDA-mediated stress.

Methodology:

-

Cell Treatment: Neuronal cell cultures (e.g., hNT neurons) are treated with NMDA or glutamate to induce apoptosis, with or without pre-incubation with flupirtine.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Bcl-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram outlines a logical workflow for investigating the multimodal actions of flupirtine.

Conclusion and Future Directions

Flupirtine's indirect NMDA receptor antagonism, mediated primarily by the activation of neuronal potassium channels, represents a sophisticated mechanism for achieving analgesia and neuroprotection. This mode of action distinguishes it from traditional analgesics and direct NMDA receptor antagonists. The upregulation of protective cellular factors like Bcl-2 and glutathione further underscores its therapeutic potential in conditions associated with neuronal hyperexcitability and excitotoxicity.

Future research should aim to further dissect the relative contributions of Kv7 and GIRK channel activation to the overall therapeutic profile of flupirtine. Moreover, a more detailed exploration of its effects on the NMDA receptor redox site could provide deeper insights into its neuroprotective actions. The development of analogs with enhanced selectivity for specific potassium channel subtypes may lead to novel therapeutics with improved efficacy and safety profiles for a range of neurological disorders.

Logical Relationships of Flupirtine's Multimodal Actions

References

- 1. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Flupirtine Maleate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Neuronal potassium channel opening with flupirtine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Flupirtine, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flupirtine increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Pharmacological Properties of Flupirtine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine is a centrally acting, non-opioid analgesic that is distinguished by its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO).[1] First introduced in Europe in 1984, it provided a novel therapeutic option for the management of a variety of acute and chronic pain states, possessing both analgesic and muscle relaxant properties.[2] Its primary mechanism involves the activation of Kv7 (KCNQ) voltage-gated potassium channels, leading to neuronal membrane stabilization and reduced excitability.[3][4] This activity also underlies its indirect N-methyl-D-aspartate (NMDA) receptor antagonism and modulation of GABA-A receptors.[5] Despite its efficacy, widespread clinical use was ultimately curtailed by concerns over significant hepatotoxicity, leading to its market withdrawal in Europe in 2018.[1][2] This guide provides a detailed technical overview of the pharmacological properties of Flupirtine maleate, its mechanism of action, pharmacokinetics, clinical efficacy, and the toxicological profile that defined its therapeutic trajectory.

Mechanism of Action

Flupirtine's pharmacological profile is multifaceted, primarily revolving around its ability to modulate neuronal excitability through several key targets.

Primary Target: Kv7 (KCNQ) Potassium Channels

The principal mechanism of flupirtine is the activation of the Kv7 family of voltage-gated potassium channels (encoded by KCNQ genes), particularly the heteromeric Kv7.2/7.3 channels which are predominantly expressed in neurons.[3][6]

-

Action: Flupirtine acts as a positive modulator or "opener" of these channels. It shifts the voltage dependence of channel activation to more negative potentials, meaning the channels open at or near the resting membrane potential.[6][7]

-

Result: The opening of Kv7 channels facilitates an outward flux of potassium ions (K+), generating what is known as the M-current. This efflux of positive charge leads to hyperpolarization of the neuronal membrane.[3]

-

Consequence: By hyperpolarizing the neuron and stabilizing the resting membrane potential, flupirtine increases the threshold required to generate an action potential. This dampens neuronal firing and reduces overall excitability, which is a key factor in the pathophysiology of many pain states.[4]

Indirect NMDA Receptor Antagonism

Flupirtine functions as an indirect or functional antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8] This action is not achieved by direct binding to the receptor's recognition sites.[8][9]

-

Action: The NMDA receptor is subject to a voltage-dependent block by magnesium ions (Mg2+). At normal resting membrane potential, Mg2+ occludes the channel pore, preventing ion flow. Depolarization of the membrane is required to expel the Mg2+ ion and allow receptor activation.

-

Result: By hyperpolarizing the neuronal membrane via Kv7 channel activation, flupirtine enhances and strengthens this Mg2+ block.[10]

-

Consequence: This stabilization prevents the excessive Ca2+ influx associated with NMDA receptor overactivation, a critical process in central sensitization, pain chronification, and excitotoxicity. Direct antagonism of NMDA receptors by flupirtine only occurs at very high, clinically irrelevant concentrations (IC50 ≈ 182 µM).[10][11]

Modulation of GABA-A Receptors

Flupirtine also positively modulates GABA-A receptors.[5]

-

Action: It enhances the effect of the inhibitory neurotransmitter GABA, shifting the receptor's gating to lower GABA concentrations.[6]

-

Consequence: This potentiation of GABAergic inhibition further contributes to the overall reduction in neuronal excitability, complementing its primary action on potassium channels and contributing to its muscle relaxant effects.[6]

Data Presentation

Pharmacodynamic Properties

| Parameter | Target | Value | Species/System | Reference |

| EC50 | Kv7.2/7.3 Channels | 3.6 µM | HEK293 Cells | [3] |

| EC50 | Native Kv7 Channels | ~5 µM | Rat Neurons (SCG, DRG, Dorsal Horn) | [6] |

| IC50 | NMDA Receptor | 182.1 ± 12.1 µM | Cultured Rat Superior Colliculus Neurons | [10][11] |

| ED50 (Analgesia) | Electrostimulated Pain Test | 25.7 mg/kg p.o. | Mouse | [12] |

| ED50 (Analgesia) | Hot Plate Test | 32.0 mg/kg p.o. | Mouse | [12] |

| ED50 (Analgesia) | Tooth Pulp Stimulation | 3.5 mg/kg p.o. | Dog | [12] |

Pharmacokinetic Properties (Human)

| Parameter | Value | Condition | Reference |

| Bioavailability (F) | ~90% | Oral (Capsule) | [2][13] |

| ~72.5% | Rectal (Suppository) | [13] | |

| Time to Peak (Tmax) | 1.50 ± 0.82 h | Oral, Fasting | [14] |

| 3.04 ± 0.78 h | Oral, Fed (High-Fat) | [14] | |

| Peak Concentration (Cmax) | 0.83 ± 0.23 µg/mL | Oral, Fasting (100 mg dose) | [14] |

| 0.65 ± 0.21 µg/mL | Oral, Fed (100 mg dose) | [14] | |

| AUC (0-t) | 4.99 ± 1.24 µg·h/mL | Oral, Fasting (100 mg dose) | [14] |

| Elimination Half-life (t½) | 7.64 ± 1.57 h | Oral, Fasting | [14] |

| 8.5 - 10.7 h | Oral / IV | [13] | |

| Metabolism | Hepatic | N-acetylation (to active D-13223), Hydrolysis | [2] |

| Active Metabolite (D-13223) | 20-30% of parent drug activity | - | [2] |

| Excretion | 72% Urine, 18% Feces | - | [2][13] |

Clinical Efficacy: Pain Score Reduction

| Study Comparison | Pain Assessment | Result | Reference |

| Flupirtine vs. Piroxicam (Lower Limb Surgery) | VAS (0-10) at 8h | Flupirtine: ~4.8; Piroxicam: ~3.9 (P=0.028) | [15] |

| Flupirtine vs. Ibuprofen (Gyn. Surgery) | VNRS on movement at 2h | Flupirtine showed statistically significant reduction vs. Ibuprofen (P=0.04) | [16] |

| Flupirtine vs. Diclofenac (Low Back Pain) | VAS & NRS | Flupirtine showed significantly better scores (P<0.05) and sustained effect | [17] |

| Flupirtine vs. Tramadol (Low Back Pain) | Patient Response | 90% in Flupirtine group vs. 78% in Tramadol group showed "good response" | [18] |

| Post-Marketing Surveillance | Response Rate (1 week) | Acute Pain: 94%; Subacute Pain: 89.4%; Chronic Pain: 85.9% |

Safety Profile: Adverse Events

| Adverse Event Type | Incidence / Note | Reference |

| Hepatotoxicity | Estimated ~8 in 100,000 patients from spontaneous reports. Led to market withdrawal. | [19][20] |

| Dizziness / Drowsiness | Most common CNS side effects. | [4] |

| Fatigue | Common, dose-dependent. | |

| Nausea / Heartburn | Common gastrointestinal side effects. | [4] |

| Dry Mouth | Common side effect. | [4] |

Experimental Protocols

Protocol: Kv7 Channel Activation via Patch-Clamp Electrophysiology

This protocol is a synthesized methodology based on standard practices cited in the literature for assessing flupirtine's effect on Kv7 channels.[6]

-

Cell Preparation:

-

Culture tsA-201 cells (a HEK293 cell derivative) in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Co-transfect cells with plasmids encoding human Kv7.2 and Kv7.3 subunits using a suitable transfection reagent (e.g., Lipofectamine). A GFP marker plasmid is often included to identify successfully transfected cells.

-

Allow 24-48 hours for channel expression post-transfection.

-

-

Electrophysiological Recording:

-

Utilize the whole-cell perforated patch-clamp technique to maintain intracellular signaling integrity.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES; pH adjusted to 7.3 with KOH. Add amphotericin B (240 µg/mL) to the pipette solution for perforation.

-

Establish a high-resistance seal (>1 GΩ) between the patch pipette and a transfected cell. Monitor access resistance until it stabilizes (<30 MΩ).

-

-

Voltage Protocol & Data Acquisition:

-

Hold the cell membrane potential at -80 mV.

-

To elicit Kv7 currents, apply slow voltage ramps from -100 mV to -20 mV over 1-2 seconds.

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing various concentrations of flupirtine (e.g., 1 µM, 3 µM, 10 µM, 30 µM).

-

Record currents at each concentration after allowing for steady-state effects.

-

-

Data Analysis:

-

Measure the outward current amplitude at a specific voltage (e.g., -30 mV) for each flupirtine concentration.

-

Normalize the current potentiation relative to the baseline.

-

Plot the concentration-response curve and fit with a Hill equation to determine the EC50 value.

-

Protocol: In Vitro Hepatotoxicity Assessment (MTT Assay)

This protocol outlines a common method for assessing drug-induced cytotoxicity in a liver-derived cell line.[1]

-

Cell Culture:

-

Seed HepG2 (human hepatoma) cells into a 96-well microplate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of flupirtine maleate in DMSO.

-

Create serial dilutions of flupirtine in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 1000 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

-

Include a vehicle control (medium with DMSO only) and an untreated control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

-

Incubate the plate for 24 or 48 hours.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot viability against drug concentration and determine the LD50 (the concentration that causes 50% cell death).

-

References

- 1. benchchem.com [benchchem.com]

- 2. Flupirtine - Wikipedia [en.wikipedia.org]

- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flupirtine in pain management: pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flupirtine, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The antinociceptive activity of flupirtine: a structurally new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioequivalence study of two formulations of flupirtine maleate capsules in healthy male Chinese volunteers under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comparative study of efficacy and safety of flupirtine versus piroxicam in postoperative pain in patients undergoing lower limb surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of analgesic efficacy of flupirtine maleate and ibuprofen in gynaecological ambulatory surgeries: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Neuroprotective Effects of Flupirtine in In Vitro Models

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective properties of Flupirtine as demonstrated in various in vitro models.

Executive Summary

Flupirtine, a centrally acting, non-opioid analgesic, has demonstrated significant neuroprotective capabilities in a variety of in vitro settings. Its mechanism of action is multifactorial, diverging from traditional neuroprotective agents. Core mechanisms include the activation of Kv7 potassium channels, which leads to membrane potential stabilization and indirect N-methyl-D-aspartate (NMDA) receptor antagonism. Furthermore, Flupirtine directly counteracts apoptotic processes by upregulating the anti-apoptotic protein Bcl-2 and bolstering the cellular antioxidant defense system by increasing intracellular glutathione (GSH) levels.[1][2][3][4] This guide synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Core Neuroprotective Mechanisms of Action

Flupirtine's neuroprotective effects are not attributed to a single mode of action but rather to a convergence of several key molecular events.

-

Kv7 Potassium Channel Activation and Indirect NMDA Receptor Antagonism: Flupirtine is recognized as a selective neuronal potassium channel opener (SNEPCO).[4] It primarily activates Kv7 (KCNQ) channels, which are voltage-gated potassium channels.[5][6][7] This activation leads to an efflux of potassium ions, resulting in hyperpolarization or stabilization of the neuronal resting membrane potential.[5][8] This stabilization enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel, thereby functionally antagonizing NMDA receptor activity without direct binding to the receptor itself.[8][9] By mitigating excessive NMDA receptor activation, Flupirtine prevents the massive calcium (Ca²⁺) influx that is a critical trigger for excitotoxic neuronal death.[2][9][10]

-

Upregulation of Anti-Apoptotic Protein Bcl-2: A hallmark of Flupirtine's neuroprotective activity is its ability to increase the expression of Bcl-2 (B-cell lymphoma 2), a key protein that inhibits apoptosis.[1][3][11] By upregulating Bcl-2, Flupirtine helps to maintain mitochondrial integrity and prevent the activation of the caspase cascade, a central pathway in programmed cell death.[11][12] This effect has been observed in various neuronal cell types subjected to different apoptotic stimuli.[1][2][13]

-

Enhancement of Intracellular Glutathione (GSH) Levels: Flupirtine bolsters the cell's intrinsic antioxidant defenses by increasing the levels of reduced glutathione (GSH).[1][3][14] GSH is a critical scavenger of reactive oxygen species (ROS), and its depletion is a common feature of neuronal cell death induced by oxidative stress, excitotoxicity, and amyloid-beta toxicity.[1][14][15] By preventing GSH depletion and, in some cases, increasing its levels above baseline, Flupirtine protects neurons from oxidative damage.[1][14]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative outcomes of Flupirtine treatment in various in vitro neurotoxicity and apoptosis models.

Table 1: Effect of Flupirtine on Bcl-2 and Glutathione (GSH) Levels

| Cell Model | Insult | Flupirtine Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| hNT Neurons | Glutamate / NMDA | 3 µM | > 6-fold increase in Bcl-2 levels | [1] |

| hNT Neurons | Glutamate / NMDA | 3 µM | Intracellular GSH increased to 200% of control | [1] |

| hNT Neurons | Glutamate / NMDA | 10 µM | Completely abolished the >50% reduction in Bcl-2 and GSH | [1] |

| Cultured RPE Cells | Ischemia (72h) | 100 µM | Upregulation of Bcl-2 protein |[13] |

Table 2: Effect of Flupirtine on Neuronal Viability and Apoptosis

| Cell Model | Insult (Duration) | Flupirtine Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Rat Embryonic Cortical Neurons | 1 µM Aß25-35 (5 days) | 1 µg/mL | Increased cell viability from 31.1% to 74.6% | [14] |

| Rat Embryonic Cortical Neurons | 1 µM Aß25-35 (5 days) | 5 µg/mL | Increased cell viability from 31.1% to 65.4% | [14] |

| Rat Embryonic Cortical Neurons | 1 µM Aß25-35 | 1 µg/mL | Abolished Aß-induced DNA fragmentation | [14] |

| Rat Cortical Neurons | HIV-gp120 | 1 - 10 µg/mL | Protected against induced apoptotic cell death | [16] |

| Human RPE Cells | Ischemia (72 hours) | 100 µM | Prevented apoptosis (TUNEL assay) |[13] |

Table 3: Effect of Flupirtine on Intracellular Processes

| Cell Model | Insult | Flupirtine Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Rat Embryonic Cortical Neurons | 1 µM Aß25-35 | Not specified | Partially prevented the depletion of GSH (from 21.4 to 7.4 nmol/10⁶ cells) | [14] |

| Cultured Cortical Neurons | NMDA | Not specified | Decreased NMDA-induced ⁴⁵Ca²⁺ influx |[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a framework for replication and further investigation.

Induction and Prevention of Apoptosis in hNT Neurons

-

Objective: To assess the effect of Flupirtine on Bcl-2 and glutathione levels following excitotoxic insult.

-

Cell Line: hNT (human Ntera/D1) neurons.

-

Induction of Apoptosis: Neurons are treated with glutamate (Glu; at concentrations ≥ 1 mM) or N-methyl-D-aspartate (NMDA; ≥ 1 mM) to induce apoptosis. This leads to a greater than 50% reduction in basal levels of Bcl-2 and GSH.[1]

-

Flupirtine Treatment: Cells are pre-incubated with Flupirtine (e.g., 3 µM or 10 µM) prior to the addition of the excitotoxic agent.[1]

-

Assay for Bcl-2: Bcl-2 protein levels are quantified using standard immunochemical techniques such as Western blotting or immunohistochemistry with a specific anti-Bcl-2 antibody.[1]

-

Assay for Glutathione (GSH): Intracellular GSH levels are measured. A common method involves cell lysis followed by a colorimetric or fluorometric assay, often using a reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or a fluorescent probe that reacts specifically with GSH.[18][19] High-performance liquid chromatography (HPLC) can also be used for precise quantification.[19]

Neuroprotection Against Amyloid-Beta (Aß) Toxicity

-

Objective: To evaluate Flupirtine's ability to protect primary neurons from Aß-induced cell death.

-

Cell Culture: Primary cortical neurons are harvested from rat embryos (e.g., Wistar rats) and cultured under standard conditions.[14]

-

Induction of Neurotoxicity: The toxic amyloid-beta fragment Aß25-35 is added to the culture medium at a concentration of 1 µM for an extended period, typically 5 days, to induce neuronal apoptosis and reduce cell viability.[14]

-

Flupirtine Treatment: Cells are pre-incubated with Flupirtine (e.g., 1 µg/mL or 5 µg/mL) before the addition of Aß25-35.[14]

-

Cell Viability Assay: Neuronal viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Apoptosis Detection:

-

DNA Fragmentation Analysis: Apoptosis is confirmed by extracting DNA from the treated cells and analyzing it via agarose gel electrophoresis. Apoptotic cells will show a characteristic "stepladder" pattern of DNA fragments.[14]

-

TUNEL Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to fluorescently label the fragmented DNA in apoptotic cells for visualization and quantification by microscopy.[14]

-

Visualizations: Pathways and Workflows

Signaling Pathway of Flupirtine-Mediated Neuroprotection

Caption: Core signaling pathways in Flupirtine's neuroprotective action.

General Experimental Workflow for In Vitro Neuroprotection Assays

Caption: A typical workflow for assessing neuroprotective agents in vitro.

Conclusion

In vitro models have been instrumental in elucidating the unique, multi-pronged neuroprotective mechanisms of Flupirtine. The consistent findings across different neuronal cell types and toxic insults—including excitotoxicity, amyloid-beta peptides, and ischemia—underscore its potential as a versatile neuroprotective agent. The key actions of Kv7 channel activation, Bcl-2 upregulation, and glutathione enhancement provide a robust defense against common pathways of neuronal death. The quantitative data and detailed protocols presented in this guide offer a solid foundation for future research, including the design of more complex in vitro models and the translation of these findings into in vivo studies for neurodegenerative diseases.

References

- 1. Flupirtine increases the levels of glutathione and Bc1-2 in hNT (human Ntera/D1) neurons: mode of action of the drug-mediated anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective effect of flupirtine in prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Neuronal potassium channel opening with flupirtine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of axonal Kv7 channels in human peripheral nerve by flupirtine but not placebo - therapeutic potential for peripheral neuropathies: results of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kv7 potassium channel activator flupirtine affects clinical excitability parameters of myelinated axons in isolated rat sural nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flupirtine shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The indirect NMDAR inhibitor flupirtine induces sustained post-ischemic recovery, neuroprotection and angioneurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of flupirtine on the growth and viability of U373 malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flupirtine blocks apoptosis in batten patient lymphoblasts and in human postmitotic CLN3- and CLN2-deficient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Protection of flupirtine on beta-amyloid-induced apoptosis in neuronal cells in vitro: prevention of amyloid-induced glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Flupirtine protects both neuronal cells and lymphocytes against induced apoptosis in vitro: implications for treatment of AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flupirtine, a nonopioid centrally acting analgesic, acts as an NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective Determination of Glutathione Using a Highly Emissive Fluorescent Probe Based on a Pyrrolidine-Fused Chlorin [mdpi.com]

- 19. mdpi.com [mdpi.com]

Flupirtine's Modulatory Role at GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine, a centrally acting non-opioid analgesic, has a multifaceted mechanism of action that extends beyond its initially recognized role as a selective neuronal potassium channel opener (SNEPCO).[1][2] A significant component of its pharmacological profile involves the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast synaptic inhibition in the central nervous system.[1][3][4] This guide provides a comprehensive technical overview of flupirtine's interaction with GABA-A receptors, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular and cellular pathways. Flupirtine's unique subunit selectivity, particularly its preference for δ-subunit-containing extrasynaptic receptors, presents a novel avenue for therapeutic intervention in pain and other neurological disorders.[5][6]

Introduction: Beyond Potassium Channel Activation

While flupirtine is well-characterized as an activator of KCNQ-type (Kv7) potassium channels, leading to neuronal hyperpolarization, a substantial body of evidence demonstrates its direct modulatory effects on GABA-A receptors.[1][5][7] This dual mechanism of action contributes to its analgesic and muscle relaxant properties.[3][8] Unlike classical benzodiazepines, which also act as positive allosteric modulators of GABA-A receptors, flupirtine exhibits a distinct pharmacological profile and subunit specificity.[1][5] Understanding this interaction is crucial for the development of next-generation therapeutics with improved efficacy and side-effect profiles.

Mechanism of Action at the GABA-A Receptor

Flupirtine acts as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself.[3][9] This modulation is characterized by a leftward shift in the GABA concentration-response curve, indicating an increased potency of GABA in the presence of flupirtine.[1][5]

The nature of this modulation is highly dependent on the subunit composition of the GABA-A receptor.

-

γ-Subunit Containing Receptors: In receptors containing the γ2 subunit, which are typically located at the synapse, flupirtine potentiates GABA-induced currents but can also lead to a reduction in the maximal current amplitude at higher concentrations.[5][10] This suggests a more complex, potentially uncompetitive antagonist-like effect at these synaptic receptors.[3][10]

-

δ-Subunit Containing Receptors: Flupirtine shows a marked preference for GABA-A receptors containing the δ subunit.[5][6] These receptors are typically located extrasynaptically and are responsible for mediating tonic inhibition.[5][11] In δ-containing receptors, flupirtine not only increases the potency of GABA but also enhances the maximal current amplitude, acting as a true positive allosteric modulator.[5]

This preferential action on extrasynaptic δ-containing receptors is significant, as tonic inhibition plays a critical role in controlling overall neuronal excitability.

Signaling Pathway of Flupirtine's Action on GABA-A Receptors

Caption: Flupirtine's allosteric modulation of the GABA-A receptor enhances GABA-mediated chloride influx.

Quantitative Data: Flupirtine's Efficacy and Potency

The following tables summarize the quantitative effects of flupirtine on GABA-A receptor function, derived from patch-clamp electrophysiology studies on various neuronal and recombinant receptor preparations.

Table 1: Effect of Flupirtine (30 µM) on GABA EC50 and Maximal Current (Imax) in Different Neuronal Types

| Neuronal Type | Fold Reduction in GABA EC50 | Change in Imax | Reference |

| Dorsal Root Ganglion (DRG) | 5.3-fold | 34% decrease | [3] |

| Hippocampal | 3.1-fold | No change | [3] |

Table 2: Flupirtine's Effect on Recombinant GABA-A Receptor Subtypes

| Receptor Subunit Composition | Fold Reduction in GABA EC50 (with 30 µM Flupirtine) | Change in Imax (with 30 µM Flupirtine) | Reference |

| α1β2γ2S | 2.7-fold | 18% decrease | [5] |

| α5β3γ2S | Not specified | Significant reduction | [5] |

| α1β2δ | Not specified | Increased | [5] |

| α4β3δ | Not specified | Increased | [5] |

Table 3: Concentration-Dependent Enhancement of GABA-Evoked Currents by Flupirtine

| Neuronal Type | EC50 of Flupirtine | Maximal Enhancement | Reference |

| Dorsal Root Ganglion (DRG) | 21 µM | 8-fold | [3] |

| Hippocampal | 13 µM | 2-fold | [3] |

Experimental Protocols

The characterization of flupirtine's action on GABA-A receptors has primarily relied on patch-clamp electrophysiology and immunoblotting techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABA-A receptors in response to GABA and flupirtine application.

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus or dorsal root ganglia) or cell lines (e.g., tsA 201 cells) transfected with specific GABA-A receptor subunits are prepared.[1][5]

-

Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Drug Application: A rapid solution exchange system is used to apply GABA at various concentrations, both in the presence and absence of flupirtine, to the recorded cell.[1]

-

Data Acquisition: The resulting ionic currents are recorded using an amplifier and digitized for analysis. Concentration-response curves are generated by plotting the current amplitude against the GABA concentration, and these curves are fitted to determine EC50 and Imax values.[1][5]

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for investigating flupirtine's effect on GABA-A receptors using patch-clamp electrophysiology.

Immunoblotting

Immunoblotting (Western blotting) is employed to determine the expression levels of different GABA-A receptor subunits in various neuronal tissues.

Methodology:

-

Tissue Lysis: Tissues of interest (e.g., dorsal root ganglia, dorsal horn, hippocampus) are homogenized in a lysis buffer to extract total protein.[5]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).[5]

-

Immunodetection: The membrane is incubated with primary antibodies specific for different GABA-A receptor subunits (e.g., α1, α2, δ).[5] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

Signal Detection: The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified to compare the relative expression of each subunit across different tissues.

Discussion and Future Directions

The modulation of GABA-A receptors by flupirtine represents a significant aspect of its pharmacological profile, contributing to its analgesic effects, particularly in pain pathways where δ-subunit-containing receptors are expressed.[5] The preferential potentiation of tonic inhibition via extrasynaptic δ-GABA-A receptors is a key differentiator from benzodiazepines and may underlie some of its unique therapeutic properties and a potentially different side-effect profile.

Future research should focus on:

-

Elucidating the precise binding site of flupirtine on the GABA-A receptor complex. While it is known to be an allosteric site, its exact location remains to be determined.

-

Investigating the therapeutic potential of targeting δ-subunit-containing GABA-A receptors for other neurological conditions characterized by neuronal hyperexcitability.

-

Developing novel compounds that selectively target specific GABA-A receptor subtypes with a flupirtine-like mechanism to optimize therapeutic outcomes and minimize off-target effects.

Conclusion

Flupirtine's role as a positive allosteric modulator of GABA-A receptors, with a clear preference for δ-subunit-containing extrasynaptic receptors, is a critical component of its mechanism of action. This in-depth technical guide provides the foundational knowledge for researchers and drug development professionals to further explore and exploit this unique pharmacological property for the creation of novel therapeutics. The detailed quantitative data and experimental protocols serve as a valuable resource for designing future studies aimed at unraveling the full potential of GABA-A receptor modulation in the treatment of pain and other neurological disorders.

References

- 1. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flupirtine - Wikipedia [en.wikipedia.org]

- 3. The non-opioid analgesic flupirtine is a modulator of GABAA receptors involved in pain sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flupirtine maleate | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 5. δ Subunit‐containing GABAA receptors are preferred targets for the centrally acting analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. δ Subunit-containing GABAA receptors are preferred targets for the centrally acting analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. Antiepileptic activity and subtype-selective action of flupirtine at GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Landscape of Flupirtine Analogues: A Technical Guide to Structure, Activity, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its unique mechanism of action primarily involving the activation of neuronal Kv7 (KCNQ) potassium channels.[1][2] This activation leads to a hyperpolarization of the neuronal membrane, thereby stabilizing the resting potential and reducing neuronal excitability.[1] This mode of action confers analgesic, muscle relaxant, and neuroprotective properties.[3][4] However, concerns over hepatotoxicity, linked to the formation of reactive quinone diimine metabolites, led to the withdrawal of flupirtine from the market in 2018.[3][5] This has spurred research into the development of safer flupirtine analogues that retain the therapeutic benefits while minimizing adverse effects. This technical guide provides an in-depth overview of the molecular structure, structure-activity relationships (SAR), and key experimental evaluation methods for flupirtine and its analogues.

Molecular Structure and Structure-Activity Relationship (SAR)

The core structure of flupirtine is a triaminopyridine derivative, specifically ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate.[4] The key to its biological activity lies in its ability to open Kv7.2/Kv7.3 channels.[6] The main strategy in designing safer analogues has been to modify the molecular structure to prevent the formation of toxic metabolites.

A significant breakthrough in this area has been the development of thioether analogues . In these compounds, the secondary amino group connecting the two aromatic moieties in flupirtine is replaced by a thioether or thioester group.[6][7] This modification is intended to alter the oxidation pathway of the molecule, thus avoiding the formation of the reactive azaquinone diimines responsible for hepatotoxicity.[6][7]

Studies have shown that some of these novel thioether derivatives not only exhibit the desired Kv7 channel opening activity but, in some cases, are even more potent and effective than flupirtine itself.[6] For instance, the deazathio-flupirtine analogues have been shown to be as active as the parent drug.[6] This suggests that the development of thio-analogues is a promising strategy for creating safer Kv7.2/7.3 channel openers with more favorable therapeutic indices.[6][8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for flupirtine and its active analogues is the positive modulation of Kv7 (KCNQ) voltage-gated potassium channels, particularly the heterotetrameric Kv7.2/Kv7.3 channels which are predominantly expressed in neurons.[6][9]

Kv7 Channel Activation Pathway:

The activation of Kv7 channels by flupirtine leads to an efflux of potassium ions (K+) from the neuron. This outflow of positive charge results in hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This stabilization of the resting membrane potential is the basis for its analgesic and anticonvulsant effects.[1][8]

Beyond direct channel activation, flupirtine's pharmacological profile is broadened by its indirect antagonism of NMDA receptors and modulation of GABA-A receptors.[3][10] The hyperpolarization induced by Kv7 channel opening indirectly enhances the voltage-dependent Mg2+ block of the NMDA receptor channel, thereby reducing glutamatergic excitatory neurotransmission.[2]

Quantitative Data on Flupirtine Analogues

The following table summarizes key quantitative data for flupirtine and some of its thioether analogues, providing a comparative view of their activity and toxicity.

| Compound | Kv7.2/3 EC50 (µM) | Max. Efficacy (% of Flupirtine) | Oxidation Potential (Epa, V) | Hepatotoxicity (LD50 in TAMH cells, µM) | Reference |

| Flupirtine (1) | 1.8 | 100 | 0.65 | 150 | [6] |

| Deazathio-flupirtine (9a) | 1.7 | 100 | 0.85 | >500 | [6] |

| Analogue 9b | 2.1 | 95 | 0.88 | >500 | [6] |

| Analogue 9g | 0.8 | 120 | 0.78 | 250 | [6] |

| Sulfoxide 10a | 15 | 80 | >1.2 | >500 | [6] |

| Sulfoxide 10b | 25 | 75 | >1.2 | >500 | [6] |

Data extracted from Surur et al., 2019.[6]

Experimental Protocols

A thorough evaluation of flupirtine analogues involves a series of key in vitro and in vivo experiments. Below are detailed methodologies for some of the most critical assays.

Synthesis of Thioether Analogues

The synthesis of thioether analogues of flupirtine generally follows a multi-step process designed to replace the secondary amine bridge.[6][11]

Detailed Steps:

-

Amination: The synthesis typically starts with the amination of 2,6-dichloro-3-nitropyridine to yield intermediate compounds.[11]

-

Thiol Substitution: The halogen substituents are then replaced by a thiol group.[11]

-

Thioether Synthesis: Thioether analogues are synthesized through a straightforward nucleophilic attack of the thiol group on various reactants.[11]

-

Reduction of Nitro Group: The 3-nitro group is reduced to a primary amine using classical reducing agents.[11]

-

Acylation: The resulting primary amine is then acylated to yield the final carbamate or amide analogues.[11]

Fluorescence-Based Thallium Flux Assay for Kv7 Channel Activity

This high-throughput assay is a robust method for characterizing the activity of Kv7 channel modulators. It relies on the permeability of potassium channels to thallium ions (Tl+) and a thallium-sensitive fluorescent dye.[6]

Principle: Cells expressing the target Kv7 channels are loaded with a non-fluorescent, thallium-sensitive dye. Upon depolarization of the cell membrane (typically by increasing extracellular potassium), the Kv7 channels open, allowing Tl+ from the extracellular buffer to enter the cells. The influx of Tl+ binds to the intracellular dye, causing a significant increase in fluorescence, which is proportional to the number of open channels.[6]

Protocol:

-

Cell Culture: HEK293 cells stably expressing human Kv7.2/Kv7.3 channels are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature in the dark.

-

Compound Addition: After dye loading, the loading buffer is replaced with an assay buffer. The test compounds (flupirtine analogues) are then added to the wells at various concentrations and incubated for a specified period.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded for a few seconds. A stimulus buffer containing thallium sulfate is then injected into each well, and the fluorescence is measured kinetically for 2-3 minutes.

-

Data Analysis: The rate of fluorescence increase is calculated and used to determine the EC50 and maximum efficacy of the compounds.

MTT Assay for Hepatotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.[6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Human hepatoma (HepG2) or transgenic mouse hepatocyte (TAMH) cells are cultured in appropriate media.[6]

-

Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the flupirtine analogues, and the cells are incubated for 24 to 48 hours.[6]

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the LD50 (the concentration of the compound that causes 50% cell death) is calculated.

Cyclic Voltammetry for Oxidation Potential Measurement

Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of the flupirtine analogues, providing insight into their susceptibility to metabolic oxidation.[6]

Experimental Setup: The setup consists of a three-electrode system: a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in an electrolyte solution containing the analyte. A potentiostat is used to apply a linearly sweeping potential to the working electrode and measure the resulting current.

Metabolic Pathways and Toxicity

The hepatotoxicity of flupirtine is attributed to its metabolic activation into reactive azaquinone diimines.[6] These electrophilic intermediates can form adducts with cellular macromolecules, leading to cellular damage and toxicity.

Flupirtine Metabolism: Flupirtine undergoes complex hepatic metabolism, including hydrolysis of the carbamate group, followed by acetylation to form an active metabolite (D13223), and the formation of p-fluorohippuric acid.[10][12] The problematic pathway involves the oxidation of the triaminopyridine core to the reactive quinone diimines.[10]

The thioether analogues are designed to circumvent this toxic pathway. By replacing the nitrogen atom in the bridge, the formation of the azaquinone diimine is prevented. Instead, these analogues are metabolized to sulfoxides and sulfones, which have been shown to be less toxic.[6]

Conclusion and Future Directions

The development of flupirtine analogues represents a promising avenue for creating novel, non-opioid analgesics with an improved safety profile. The focus on modifying the molecular structure to prevent the formation of toxic metabolites, particularly through the synthesis of thioether derivatives, has yielded compounds with potent Kv7 channel opening activity and reduced hepatotoxicity. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these next-generation analgesics. Future research should continue to explore the structure-activity relationships of novel analogues, further elucidate their metabolic pathways, and conduct comprehensive preclinical and clinical studies to validate their efficacy and safety for the treatment of a range of pain conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Flupirtine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and potassium KV7 channel opening activity of thioether analogues of the analgesic flupirtine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjgnet.com [wjgnet.com]

Flupirtine's Impact on Intracellular Calcium Levels: A Technical Guide

Abstract

Flupirtine, a centrally acting non-opioid analgesic, exerts significant neuroprotective and myorelaxant effects that are intrinsically linked to its modulation of intracellular calcium ([Ca2+]) homeostasis. This technical guide provides an in-depth analysis of the molecular mechanisms through which flupirtine influences [Ca2+] levels, focusing on its primary action as a potassium channel opener and its subsequent indirect antagonism of N-methyl-D-aspartate (NMDA) receptors. Furthermore, this document explores flupirtine's direct impact on mitochondrial calcium uptake and its role in modulating calcium-dependent apoptotic pathways. Quantitative data from key studies are summarized, detailed experimental protocols for assessing these effects are provided, and core signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Flupirtine on Calcium Homeostasis

Flupirtine's influence on intracellular calcium is not mediated by a single, direct action but rather through a combination of interconnected mechanisms that collectively reduce neuronal excitability and prevent cytotoxic calcium overload.

Indirect NMDA Receptor Antagonism via Potassium Channel Activation

The principal mechanism of flupirtine's action is its function as a selective neuronal potassium channel opener (SNEPCO).[1][2] Flupirtine is an activator of the Kv7 (KCNQ) family of voltage-gated potassium channels.[3][4][5] Activation of these channels facilitates an efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane.[3] This hyperpolarization stabilizes the neuron's resting membrane potential, making it less excitable.[1]

Crucially, this stabilization enhances the natural, voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel.[6][7][8] By making the intracellular environment more negative, flupirtine makes it more difficult for the Mg2+ ion to be expelled from the NMDA receptor pore upon glutamate binding. This indirect antagonism effectively reduces the influx of Ca2+ through the NMDA receptor, which is a key pathway for excitotoxicity and neuronal damage.[1][6][9][10] This mechanism is considered the primary contributor to flupirtine's neuroprotective and analgesic effects.[3][9]

Direct Effects on Mitochondrial Calcium Regulation

Beyond its effects at the plasma membrane, flupirtine directly influences mitochondrial function. Studies on isolated rat heart mitochondria have shown that clinically relevant concentrations of flupirtine increase mitochondrial Ca2+ uptake.[11][12] This effect is associated with an increase in the mitochondrial membrane potential and a subsequent rise in ATP synthesis.[11][12] By enhancing the capacity of mitochondria to sequester calcium, flupirtine may help buffer cytosolic calcium increases during periods of high cellular stress, thereby preventing the activation of calcium-dependent cell death pathways.[11][13] This mitochondrial action provides a complementary mechanism for its cytoprotective properties.[11][12]

Modulation of Calcium-Related Apoptotic Pathways